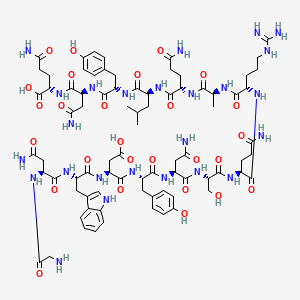

Human PD-L1 inhibitor IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C80H113N25O27 |

|---|---|

Molecular Weight |

1856.9 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

InChI Key |

CADZRAFJABQDJT-HURDRPMESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Human PD-L1 Inhibitors in T-cell Co-culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of human Programmed Death-Ligand 1 (PD-L1) inhibitors within a T-cell co-culture setting. As a cornerstone of modern immunotherapy, understanding the intricate cellular and signaling events modulated by these inhibitors is paramount for the development of novel cancer therapeutics. This document provides a comprehensive overview of the PD-1/PD-L1 signaling axis, the restorative effects of its blockade on T-cell function, and detailed experimental protocols for in vitro assessment. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

The PD-1/PD-L1 Axis: A Critical Immune Checkpoint

The Programmed Death-1 (PD-1) receptor, expressed on activated T-cells, and its ligand, PD-L1, found on various cell types including tumor cells, form a critical inhibitory axis that regulates T-cell responses.[1][2][3] Engagement of PD-1 by PD-L1 initiates a signaling cascade that dampens T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation, cytokine production, and cytotoxicity.[1][4][5] This mechanism is a natural safeguard against autoimmunity but is often co-opted by tumors to evade immune destruction.[2][6]

Signaling Pathway of PD-1/PD-L1 Inhibition

Upon binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T-cell, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[4] This leads to the recruitment of the tyrosine phosphatase SHP-2, which dephosphorylates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70, PLCγ, and PI3K.[4][7] The net effect is the attenuation of T-cell activation signals.

Human PD-L1 inhibitors, typically monoclonal antibodies, physically block the interaction between PD-1 and PD-L1.[8] This abrogation of the inhibitory signal restores the TCR signaling cascade, leading to the reactivation of anti-tumor T-cell responses.

References

- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-Cell Activation/ Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the PD-1 Pathway in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: The Role and Characterization of Small Molecule Human PD-L1 Inhibitors in Blocking the PD-1/PD-L1 Interaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance. While monoclonal antibodies targeting this pathway have revolutionized cancer therapy, there is a growing interest in the development of small molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and better tumor penetration. This technical guide provides an in-depth overview of the role of small molecule human PD-L1 inhibitors in blocking the PD-1/PD-L1 interaction, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

The PD-1/PD-L1 Signaling Pathway and its Inhibition

The PD-1 receptor, primarily expressed on activated T cells, B cells, and myeloid cells, plays a crucial role in regulating immune responses. When it binds to its ligand, PD-L1, which can be expressed on tumor cells, it initiates a signaling cascade that suppresses T-cell proliferation, cytokine release, and cytotoxic activity, thereby dampening the anti-tumor immune response.

Small molecule inhibitors of PD-L1 are designed to disrupt this interaction. Unlike monoclonal antibodies that bind to the extracellular domains of PD-1 or PD-L1, these small molecules typically bind to a pocket on the surface of the PD-L1 dimer, inducing a conformational change that prevents its binding to PD-1.

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small molecule inhibition.

Quantitative Assessment of PD-L1 Inhibitors

The efficacy of small molecule PD-L1 inhibitors is quantified through various biochemical and cell-based assays. These assays determine the inhibitor's binding affinity and its ability to block the PD-1/PD-L1 interaction. Below is a summary of typical quantitative data for a representative small molecule PD-L1 inhibitor.

| Parameter | Assay Type | Description | Representative Value |

| IC50 | HTRF Assay | The concentration of inhibitor required to inhibit 50% of the PD-1/PD-L1 interaction in a biochemical assay. | 1.5 nM |

| Ki | Competitive Binding Assay | A measure of the binding affinity of the inhibitor to PD-L1. | 0.8 nM |

| EC50 | Cell-Based Reporter Assay | The concentration of inhibitor that gives a half-maximal response in a cell-based assay measuring the restoration of T-cell signaling. | 25 nM |

| KD | Surface Plasmon Resonance (SPR) | The equilibrium dissociation constant, indicating the affinity of the inhibitor for the PD-L1 protein. | 1.2 nM |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a common biochemical assay used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). Inhibition of the interaction leads to a decrease in the HTRF signal.

Methodology:

-

Reagent Preparation:

-

Recombinant human PD-1 protein is labeled with Europium cryptate (donor).

-

Recombinant human PD-L1 protein is labeled with d2 (acceptor).

-

Prepare a serial dilution of the test inhibitor in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

Add 5 µL of the inhibitor dilution to a 384-well low-volume plate.

-

Add 5 µL of the labeled PD-1 protein solution.

-

Add 5 µL of the labeled PD-L1 protein solution.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

The HTRF ratio (665 nm / 620 nm) x 10,000 is calculated.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Cell-Based Reporter Assay

This assay assesses the ability of an inhibitor to restore T-cell signaling in a cellular context.

Principle: A Jurkat T-cell line is engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT). These cells are co-cultured with a cell line expressing PD-L1 and a T-cell receptor (TCR) stimulator. PD-1/PD-L1 interaction inhibits TCR signaling and reduces reporter gene expression. An effective inhibitor will block this interaction and restore reporter activity.

Methodology:

-

Cell Culture:

-

Culture the PD-1/NFAT-luciferase Jurkat cells.

-

Culture the PD-L1 expressing antigen-presenting cells (APCs).

-

-

Assay Procedure:

-

Plate the APCs in a 96-well white, clear-bottom plate and allow them to adhere.

-

Add a serial dilution of the test inhibitor to the wells.

-

Add the Jurkat reporter cells to the wells.

-

Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition:

-

Add a luciferase substrate (e.g., luciferin) to the wells.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Logical Relationship of Inhibition

The mechanism by which a small molecule inhibitor blocks the PD-1/PD-L1 interaction can be visualized as a series of dependent events.

Caption: Logical flow of PD-1/PD-L1 interaction blockade by a small molecule inhibitor.

Conclusion

Small molecule inhibitors of PD-L1 represent a promising therapeutic modality in immuno-oncology. Their characterization relies on a suite of quantitative biochemical and cell-based assays that provide a comprehensive understanding of their potency and mechanism of action. The data and protocols outlined in this guide serve as a foundational reference for researchers and drug developers working to advance this class of inhibitors into the clinic. The continued development of these molecules holds the potential to broaden the scope and improve the accessibility of cancer immunotherapy.

Discovery and Development of Small Molecule Human PD-L1 Inhibitors

An in-depth technical guide on the discovery and development of small-molecule inhibitors targeting the human programmed death-ligand 1 (PD-L1) is detailed below for researchers, scientists, and drug development professionals.

Introduction

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1] While monoclonal antibodies targeting this pathway have shown significant clinical success, there is a growing interest in the development of small-molecule inhibitors due to their potential advantages, including oral bioavailability, better tumor penetration, and lower production costs.[2][3] This guide provides a comprehensive overview of the discovery and development of small-molecule human PD-L1 inhibitors, focusing on data presentation, experimental protocols, and key biological pathways.

The PD-1/PD-L1 Signaling Pathway

The binding of PD-L1, expressed on the surface of cancer cells, to the PD-1 receptor on activated T cells, initiates a signaling cascade that suppresses T-cell activity. This inhibition allows tumor cells to escape destruction by the immune system. Small-molecule inhibitors aim to block this interaction, thereby restoring the anti-tumor immune response.

Mechanism of Action of Small Molecule PD-L1 Inhibitors

A prominent mechanism of action for many small-molecule PD-L1 inhibitors involves the induction of PD-L1 dimerization.[2][4] By binding to the PD-L1 monomer, these small molecules promote the formation of a PD-L1 dimer. This dimerized conformation sterically hinders the interaction with the PD-1 receptor, effectively blocking the downstream inhibitory signaling.

Quantitative Data for Small Molecule PD-L1 Inhibitors

The following table summarizes the in vitro and cellular activities of several representative small-molecule PD-L1 inhibitors. The data is compiled from various biochemical and cell-based assays.

| Compound Name/ID | Assay Type | IC50 (nM) | EC50 (nM) | KD (μM) | Reference |

| BMS-1166 | HTRF | 1.4 | - | - | [5][6] |

| SPR | 85.4 | - | - | [7] | |

| Cell-based | - | 276 | - | [8] | |

| BMS-202 | HTRF | 18 | - | - | [2] |

| SPR | 654.4 | - | - | [8] | |

| BMS-1001 | HTRF | 2.2 | - | - | [4] |

| INCB086550 | HTRF | 0.08 ± 0.02 | - | - | [9] |

| Cell-based | - | 3.67 ± 1.21 | - | [9] | |

| Evixapodlin (BMS-202 analog) | HTRF | 0.21 ± 0.05 | - | - | [9] |

| Cell-based | - | 13.02 ± 4.33 | - | [9] | |

| MAX-10181 | HTRF | 1.34 ± 0.44 | - | - | [9] |

| Cell-based | - | >4000 | - | [9] | |

| CA-170 | HTRF | 18 | - | - | [2] |

| AUNP-12 | Cell-based (PBMC proliferation) | - | 0.41 | - | [2] |

| S8 (bifunctional PD-L1/VISTA) | HTRF | 1400 | - | - | [10] |

| ITC | - | - | 2.1 | [10] | |

| Anidulafungin | BLI | - | - | 76.9 | [11] |

| ARB 272542 | HTRF | 0.4 | - | - | [12] |

| LH1306 | HTRF | 25 | - | - | [12] |

| Compound 79 | HTRF | 92.3 | - | - | [3] |

Experimental Protocols

Detailed methodologies for key experiments in the discovery and characterization of small-molecule PD-L1 inhibitors are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a common biochemical assay to screen for inhibitors of the PD-1/PD-L1 interaction.[3]

-

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. Inhibition of the interaction leads to a decrease in the FRET signal.[13]

-

Materials:

-

Recombinant human PD-1 (e.g., with an IgG Fc tag)

-

Recombinant human PD-L1 (e.g., with a 6xHis tag)

-

Anti-tag antibodies conjugated to HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2).[13]

-

Assay buffer

-

384-well low volume white plates

-

-

Protocol:

-

Add test compounds at various concentrations to the wells of the 384-well plate.[13]

-

Add a solution containing tagged PD-1 protein to all wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.[13]

-

Add a pre-mixed solution of tagged PD-L1 and the HTRF detection reagents (anti-tag antibodies).[14]

-

Incubate for a further period (e.g., 30-60 minutes) at room temperature.[13]

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[13]

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for the test compounds.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This is another proximity-based immunoassay used for screening.[15]

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated PD-1 binds to His-tagged PD-L1. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, leading to light emission.[16]

-

Materials:

-

Biotinylated human PD-1

-

His-tagged human PD-L1

-

Streptavidin-coated donor beads

-

Anti-6xHis AlphaLISA acceptor beads[16]

-

AlphaLISA Immunoassay Buffer

-

96-well or 384-well white plates

-

-

Protocol:

-

Add test compounds at various concentrations to the assay plate.[16]

-

Add a solution containing His-tagged PD-L1 and biotinylated PD-1 to the wells.[16]

-

Add a mixture of anti-6xHis AlphaLISA acceptor beads and streptavidin-coated donor beads.[16]

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 90 minutes).[16]

-

Read the plate on an Alpha-enabled reader.

-

Determine IC50 values from the resulting dose-response curves.

-

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of small molecules to PD-L1 in a label-free manner.[1]

-

Principle: This technique measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of association and dissociation rates.[7]

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human PD-1

-

Recombinant human PD-L1

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

-

Test compounds

-

-

Protocol:

-

Immobilize human PD-1 onto the sensor chip surface.[7]

-

Prepare a series of concentrations of the test compound.

-

In separate experiments for each concentration, inject a solution containing a fixed concentration of PD-L1 and the test compound over the sensor surface.[8]

-

Monitor the binding response in real-time.

-

Regenerate the sensor surface between injections.

-

Analyze the data to determine the binding kinetics (ka, kd) and affinity (KD), as well as the IC50 for blockade of the PD-1/PD-L1 interaction.[7]

-

Cell-Based Reporter Assay

These assays measure the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.[17][18]

-

Principle: The assay typically involves co-culturing two engineered cell lines: "effector" cells (e.g., Jurkat T cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT), and "target" or "antigen-presenting" cells (e.g., CHO-K1 or Raji cells) expressing PD-L1 and a T-cell receptor (TCR) activator.[17][19] Engagement of PD-1 by PD-L1 inhibits TCR signaling and reduces reporter gene expression. An effective inhibitor will block this interaction and restore reporter activity.[17]

-

Materials:

-

PD-1/NFAT-reporter Jurkat effector cells

-

PD-L1/TCR activator target cells

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase detection reagent

-

White, clear-bottom 96-well cell culture plates

-

-

Protocol:

-

Seed the target cells (expressing PD-L1 and TCR activator) in the 96-well plate and incubate overnight.[18]

-

Add the test compounds at various concentrations to the wells containing the target cells.

-

Add the PD-1 effector cells to the wells.

-

Co-culture the cells for a specified period (e.g., 16 hours) at 37°C in a CO2 incubator.[18]

-

Add the luciferase assay reagent to all wells.[18]

-

Incubate at room temperature for approximately 15 minutes.[18]

-

Measure luminescence using a luminometer.

-

Determine the EC50 values from the dose-response curves.

-

In Vivo Efficacy and Pharmacokinetics

The preclinical development of small-molecule PD-L1 inhibitors involves evaluation in animal models to assess their anti-tumor activity and pharmacokinetic properties.

-

In Vivo Efficacy: Syngeneic mouse tumor models (e.g., MC38, CT26) are commonly used to evaluate the in vivo efficacy of these inhibitors.[20] Treatment with effective small-molecule PD-L1 inhibitors has been shown to lead to a dose-dependent decrease in tumor growth and an increase in tumor-infiltrating T cells.[20] In some cases, an inverse dose-response has been observed, where higher doses lead to reduced efficacy, possibly due to hyperactivation of the immune system.[12]

-

Pharmacokinetics: The pharmacokinetic profiles of small-molecule inhibitors are a key advantage over antibody-based therapies.[21] They generally exhibit shorter half-lives, which could allow for better management of immune-related adverse events.[12] For example, the bifunctional inhibitor S8 showed an oral bioavailability of 34.2% in vivo.[10]

Discovery Workflow

The discovery of novel small-molecule PD-L1 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

The development of small-molecule inhibitors of the PD-1/PD-L1 pathway represents a promising frontier in cancer immunotherapy. These agents offer potential advantages over existing antibody-based therapies and are being actively pursued in preclinical and clinical research. This guide provides a foundational understanding of the key concepts, data, and experimental methodologies that are central to this exciting area of drug discovery.

References

- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of bifunctional small molecules targeting PD-L1/VISTA with favorable pharmacokinetics for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]

- 12. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. revvity.com [revvity.com]

- 15. revvity.com [revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. PD-1 PD-L1 Blockade Bioassay Protocol [worldwide.promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. invivogen.com [invivogen.com]

- 20. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

A Technical Guide to Utilizing Human PD-L1 Inhibitor IV for Basic Research in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of intravenous (IV) human Programmed Death-Ligand 1 (PD-L1) inhibitors in basic research, with a focus on investigating the tumor microenvironment (TME). It covers the core mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data to aid in experimental design and interpretation.

Introduction: The PD-1/PD-L1 Axis in Cancer Immunology

The interaction between the programmed cell death protein 1 (PD-1) receptor, primarily expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells and other immune cells, is a critical immune checkpoint pathway.[1][2][3][4][5] Tumor cells exploit this pathway to evade immune surveillance by binding to PD-1 on T cells, which transmits an inhibitory signal, leading to T-cell exhaustion and dysfunction.[5][6] PD-L1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby restoring the anti-tumor activity of T cells.[3][6][7] Intravenous administration of these inhibitors is a standard approach in both clinical settings and preclinical research to systemically deliver the antibody and modulate the anti-tumor immune response.

Mechanism of Action: Reinvigorating the Anti-Tumor Immune Response

The binding of a human PD-L1 inhibitor to its target on tumor cells or immune cells prevents its interaction with the PD-1 receptor on T cells. This blockade abrogates the downstream inhibitory signaling cascade within the T cell, which would otherwise suppress T-cell activation and proliferation.[1][8] By disrupting this "brake" on the immune system, PD-L1 inhibitors lead to the enhanced activation, proliferation, and cytotoxic activity of tumor-specific T cells, particularly CD8+ T cells, within the tumor microenvironment.[9][10] This reinvigoration of the anti-tumor immune response can lead to tumor growth inhibition and, in some cases, complete tumor regression.[11][12]

Signaling Pathway of PD-1/PD-L1 Inhibition

Data Presentation: Quantitative Analysis of PD-L1 Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical studies involving human PD-L1 inhibitors. This data can serve as a reference for experimental design and outcome expectation.

Table 1: In Vitro IC50 Values of Human PD-L1 Inhibitors

| Compound/Antibody | Assay Type | Target Cells | IC50 (nM) | Reference |

| Atezolizumab | Binding Assay | PD-L1 expressing cells | 15.08 | [13] |

| Avelumab | Binding Assay | PD-L1 expressing cells | 12.69 | [13] |

| Durvalumab | Binding Assay | PD-L1 expressing cells | 13.76 | [13] |

| BMS-103 | PD-1/PD-L1 Blockade | Recombinant proteins | 79.1 | [14] |

| BMS-142 | PD-1/PD-L1 Blockade | Recombinant proteins | 96.7 | [14] |

| BMSpep-57 | PD-1/PD-L1 Blockade | Recombinant proteins | 7.68 | [14] |

Table 2: In Vivo Tumor Growth Inhibition (TGI) with Anti-PD-L1 Therapy

| Mouse Model | Tumor Cell Line | Treatment | Dosing Schedule | TGI (%) | Reference |

| BALB/c | CT26 (Colon Carcinoma) | Anti-PD-L1 (10F.9G2) | 10 mg/kg, i.p., twice weekly | ~60% | [15] |

| C57BL/6 | MC38 (Colon Adenocarcinoma) | Anti-PD-L1 (10F.9G2) | 12.5 mg/kg, i.p., once weekly | >50% | [16] |

| BALB/c | 4T1 (Breast Cancer) | Anti-PD-L1 | 100 µ g/mouse , i.p., days 4, 7, 11 | ~50% | [12] |

| Humanized PD-1/PD-L1 | MC38-hPD-L1 | Atezolizumab | 10 mg/kg, i.p., twice weekly | Significant | [1] |

Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) Post-PD-L1 Blockade

| Mouse Model | Tumor Cell Line | Treatment | Change in CD8+ T cells (% of CD45+) | Change in CD8+/Treg Ratio | Reference |

| C57BL/6 | MC38 | Anti-PD-L1 | Increase from 16.1% to 24.1% | Increased | [17] |

| Humanized PD-1/PD-L1 | B16-OVA | Anti-PD-L1 | Increased CX3CR1+ PD-1+ CD8+ T cells | Not Reported | [8] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the efficacy of human PD-L1 inhibitors.

Experimental Workflow for Preclinical Evaluation

In Vitro T-Cell Activation Assay

This assay evaluates the ability of a PD-L1 inhibitor to enhance T-cell activation in the presence of PD-L1-expressing tumor cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

PD-L1 positive human tumor cell line (e.g., MDA-MB-231)

-

Human PD-L1 inhibitor antibody and isotype control

-

Anti-CD3 antibody (for T-cell stimulation)

-

Complete RPMI-1640 medium

-

IFN-γ ELISA kit

-

Flow cytometry antibodies (anti-CD3, anti-CD8, anti-CD69, anti-IFN-γ)

Protocol:

-

Tumor Cell Preparation: Seed the PD-L1 positive tumor cells in a 96-well plate and allow them to adhere overnight. To enhance PD-L1 expression, cells can be pre-treated with IFN-γ (100 ng/mL) for 24-48 hours.[18]

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Co-culture Setup:

-

Add the isolated PBMCs to the wells containing the tumor cells at an effector-to-target (E:T) ratio of 10:1.

-

Add the human PD-L1 inhibitor or isotype control at various concentrations.

-

Add a suboptimal concentration of anti-CD3 antibody (e.g., 0.1 µg/mL) to stimulate the T cells.

-

-

Incubation: Incubate the co-culture for 72 hours at 37°C and 5% CO2.

-

Readout:

-

Cytokine Release: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.

-

T-Cell Activation Markers: Harvest the cells and stain for T-cell surface markers (CD3, CD8) and activation markers (e.g., CD69) for analysis by flow cytometry. Intracellular staining for IFN-γ can also be performed.

-

In Vivo Efficacy Study in Humanized Mouse Models

This protocol describes a typical in vivo study to assess the anti-tumor efficacy of a human PD-L1 inhibitor using mice that express human PD-L1.[1][2]

Materials:

-

Syngeneic mouse tumor cell line engineered to express human PD-L1 (e.g., MC38-hPD-L1)

-

Human PD-L1 inhibitor antibody and isotype control

-

Sterile PBS

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^5 tumor cells in 100 µL of sterile PBS into the flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., isotype control, PD-L1 inhibitor).

-

IV Administration: Administer the human PD-L1 inhibitor or isotype control intravenously via the tail vein. A typical dose is 10 mg/kg, administered twice a week.[1]

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or signs of morbidity are observed. Record survival data.

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumors and spleens for ex vivo analysis.

Ex Vivo Analysis of the Tumor Microenvironment

This protocol details the analysis of immune cell populations within the tumor.

Materials:

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Flow cytometry buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for regulatory T cells, PD-1)

-

Live/dead stain

Protocol:

-

Single-Cell Suspension: Dissociate the excised tumors into a single-cell suspension using a tumor dissociation kit and a gentleMACS dissociator following the manufacturer's protocol.[19]

-

Cell Staining:

-

Resuspend the cells in flow cytometry buffer and perform a cell count.

-

Stain the cells with a live/dead stain to exclude non-viable cells.

-

Block Fc receptors with Fc block to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

-

For intracellular markers like FoxP3, fix and permeabilize the cells after surface staining, followed by incubation with the intracellular antibody.

-

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the cell populations using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ immune cells, followed by specific lymphocyte populations (e.g., CD3+, CD4+, CD8+).[20][21]

This protocol is for the visualization and semi-quantification of PD-L1 expression in tumor tissue.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Anti-PD-L1 antibody (specific clone, e.g., 22C3, 28-8, SP142, SP263)[22]

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin counterstain

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[23]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a pressure cooker or water bath.[23]

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution.

-

Incubate the sections with the primary anti-PD-L1 antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with a DAB substrate kit, which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.

-

Scoring: Analyze the slides under a microscope. PD-L1 expression is typically scored based on the percentage of tumor cells with membranous staining (Tumor Proportion Score, TPS) or a combined score that includes immune cells (Combined Positive Score, CPS).[3][4]

Conclusion

The use of intravenous human PD-L1 inhibitors in preclinical research is a powerful tool for dissecting the complexities of the tumor microenvironment and evaluating novel cancer immunotherapies. By employing the detailed in vitro and in vivo protocols outlined in this guide, researchers can obtain robust and reproducible data on the mechanism of action and efficacy of these therapeutic agents. The provided quantitative data serves as a valuable benchmark for interpreting experimental outcomes and advancing the development of next-generation immunotherapies.

References

- 1. biocytogen.com [biocytogen.com]

- 2. PDL1 Humanized Mouse Model_GemPharmatech [en.gempharmatech.com]

- 3. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Humanized PD-1/PD-L1 Mouse Model Permits Direct Comparison of Antitumor Immunity Generated by Food and Drug Administration–Approved PD-1 and PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.tudelft.nl [research.tudelft.nl]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Magic™ Humanized PD-1 Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic PD-L1 antibodies are more effective than PD-1 antibodies in blocking PD-1/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumour models using a site-specifically labelled PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PD-L1 blockade engages tumor-infiltrating lymphocytes to co-express targetable activating and inhibitory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. crownbio.com [crownbio.com]

- 20. research.tue.nl [research.tue.nl]

- 21. farmaciajournal.com [farmaciajournal.com]

- 22. mayocliniclabs.com [mayocliniclabs.com]

- 23. youtube.com [youtube.com]

Initial In-Vitro Characterization of Human PD-L1 Inhibitor IV in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The programmed cell death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2][3] PD-L1, expressed on the surface of various tumor cells, interacts with PD-1 on activated T cells, leading to the suppression of T-cell mediated antitumor immune responses.[1][2] Consequently, the development of inhibitors targeting the PD-1/PD-L1 interaction has emerged as a cornerstone of modern cancer immunotherapy.[1][4][5][6] While monoclonal antibodies have demonstrated significant clinical success, small molecule inhibitors offer potential advantages, including oral bioavailability and improved tumor penetration.[7][8][9][10] This document provides a comprehensive technical overview of the initial in-vitro characterization of a novel small molecule, designated as Inhibitor IV, targeting the human PD-L1 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the initial in-vitro characterization of Inhibitor IV across a panel of human cancer cell lines with varying endogenous PD-L1 expression levels.

Table 1: Binding Affinity and Potency of Inhibitor IV

| Parameter | Value | Method |

| Binding Affinity (KD) to hPD-L1 | 3.64 nM | Surface Plasmon Resonance (SPR) |

| IC50 (PD-1/PD-L1 HTRF Assay) | 0.93 nM | Homogeneous Time-Resolved Fluorescence |

| IC50 (Cell-Based Reporter Assay) | 79.1 nM | Jurkat-PD-1/CHO-K1-PD-L1 Co-culture |

Table 2: In-Vitro Efficacy of Inhibitor IV in Cancer Cell Lines

| Cell Line | Cancer Type | PD-L1 Expression | IC50 (T-Cell Mediated Killing Assay) |

| HCC-827 | Non-Small Cell Lung Cancer | High | 96.7 nM |

| MDA-MB-231 | Triple-Negative Breast Cancer | High | 112.4 nM |

| MCF-7 | Breast Cancer (ER+) | Low | > 10 µM |

| A549 | Non-Small Cell Lung Cancer | IFN-γ inducible | 253.8 nM (post IFN-γ treatment) |

Table 3: Effect of Inhibitor IV on Cytokine Release in Co-culture Assays

| Cytokine | Fold Increase (vs. Vehicle) | Cell Model |

| IFN-γ | 4.2 | HCC-827 + Activated PBMCs |

| IL-2 | 3.8 | HCC-827 + Activated PBMCs |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the determination of the binding affinity of Inhibitor IV to recombinant human PD-L1 (hPD-L1).

-

Instrumentation: Biacore T200 or similar SPR instrument.

-

Materials:

-

Series S Sensor Chip Protein A

-

Recombinant human PD-L1/Fc chimera

-

Recombinant human PD-1

-

Inhibitor IV serially diluted in running buffer

-

HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

-

Procedure:

-

Equilibrate the system with HBS-EP+ running buffer.

-

Immobilize the anti-human Fc antibody onto the sensor chip surface.

-

Capture recombinant hPD-L1/Fc on the sensor chip to a level of approximately 1000 RU.[1]

-

Inject serial dilutions of Inhibitor IV (e.g., 0.1 nM to 1 µM) over the captured hPD-L1 surface at a flow rate of 30 µL/min for 180 seconds.

-

Allow for a dissociation phase of 300 seconds.

-

Regenerate the surface with a pulse of glycine-HCl pH 1.5.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD).

-

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of Inhibitor IV to disrupt the PD-1/PD-L1 interaction.

-

Materials:

-

Recombinant human PD-1-His tag

-

Recombinant human PD-L1-Fc tag

-

Anti-His antibody conjugated to HTRF donor (e.g., Eu3+-cryptate)

-

Anti-Fc antibody conjugated to HTRF acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Inhibitor IV serially diluted

-

-

Procedure:

-

Add 5 µL of serially diluted Inhibitor IV to a 384-well low-volume white plate.

-

Add 5 µL of a solution containing PD-1-His and anti-His-Eu3+.

-

Add 5 µL of a solution containing PD-L1-Fc and anti-Fc-d2.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

T-Cell Mediated Tumor Cell Killing Assay

This cell-based assay evaluates the ability of Inhibitor IV to enhance T-cell-mediated killing of cancer cells.

-

Cell Lines:

-

Target cancer cell line (e.g., HCC-827)

-

Effector T cells (e.g., activated human PBMCs or a PD-1 expressing Jurkat cell line)

-

-

Materials:

-

Target cell line expressing PD-L1.

-

Effector cells expressing PD-1.

-

Inhibitor IV serially diluted.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Plate the target cancer cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

On the following day, add serially diluted Inhibitor IV to the wells.

-

Add the effector T cells at a suitable Effector:Target (E:T) ratio (e.g., 5:1).

-

Co-culture the cells for 48-72 hours at 37°C, 5% CO2.

-

Measure tumor cell viability using a luminescence-based assay according to the manufacturer's protocol.

-

Plot the percentage of specific cell lysis against the inhibitor concentration to determine the IC50 value.

-

Cytokine Release Assay

This assay measures the restoration of T-cell function by quantifying cytokine production following PD-L1 blockade.

-

Cell Model: Co-culture of a PD-L1 expressing cancer cell line (e.g., HCC-827) and activated human PBMCs.

-

Materials:

-

HCC-827 cells

-

Human PBMCs, activated with anti-CD3/CD28 beads

-

Inhibitor IV

-

ELISA or CBA kits for IFN-γ and IL-2

-

-

Procedure:

-

Plate HCC-827 cells in a 96-well plate and allow them to adhere.

-

Add activated PBMCs to the wells at an appropriate E:T ratio.

-

Add Inhibitor IV at a fixed concentration (e.g., 1 µM).

-

Incubate the co-culture for 48 hours.

-

Collect the supernatant and measure the concentration of IFN-γ and IL-2 using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Calculate the fold increase in cytokine production compared to the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: PD-L1 signaling pathway and the mechanism of action of Inhibitor IV.

Caption: Workflow for the T-cell mediated tumor cell killing assay.

Caption: Workflow for the cytokine release assay.

References

- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.crownbio.com [blog.crownbio.com]

- 3. Classification of PD‐L1 expression in various cancers and macrophages based on immunohistocytological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]

Methodological & Application

Application Notes and Protocols for Human PD-L1 Inhibitor IV in a Jurkat T-cell Activation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical components of an immune checkpoint pathway that regulates T-cell activation.[1][2] In the tumor microenvironment, cancer cells often overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to the suppression of the anti-tumor immune response.[2][3] The development of inhibitors that block the PD-1/PD-L1 interaction is a cornerstone of modern cancer immunotherapy.[4][5] This document provides a detailed protocol for an in vitro Jurkat T-cell activation assay to assess the efficacy of a human PD-L1 inhibitor.

This cell-based assay utilizes a co-culture system of Jurkat T-cells, which serve as the effector cells, and a PD-L1-expressing cell line that acts as the antigen-presenting cell (APC) mimic.[6] Jurkat cells are a human T-lymphocyte cell line that can be engineered to express a reporter gene, such as luciferase, under the control of a T-cell activation-dependent promoter like the Nuclear Factor of Activated T-cells (NFAT) or Interleukin-2 (IL-2) promoter.[6][7][8] Engagement of the T-cell receptor (TCR) on Jurkat cells by an activator on the APC mimic initiates a signaling cascade that leads to reporter gene expression.[8] The simultaneous interaction of PD-1 on the Jurkat cells with PD-L1 on the APC mimic inhibits this T-cell activation signal.[6][9] The addition of a human PD-L1 inhibitor is expected to block this inhibitory signal, thereby restoring T-cell activation and leading to a measurable increase in the reporter signal or cytokine production.[2][6]

Signaling Pathway Overview

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals such as the binding of CD28 on the T-cell to CD80/86 on the APC, leads to the activation of downstream signaling pathways, including the NFAT pathway, resulting in cytokine production (e.g., IL-2) and T-cell proliferation.[6][8] The PD-1/PD-L1 interaction counteracts this activation. When PD-L1 on the APC binds to PD-1 on the T-cell, it leads to the recruitment of phosphatases that dephosphorylate key signaling molecules in the TCR signaling cascade, thereby dampening the T-cell response.[1][4] A PD-L1 inhibitor physically obstructs the interaction between PD-1 and PD-L1, preventing the delivery of the inhibitory signal and allowing for a robust T-cell activation.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell lines and reagents used.

Materials and Reagents

-

Effector Cells: Jurkat cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.

-

Target Cells: A cell line stably expressing human PD-L1 and a T-cell receptor (TCR) activator (e.g., CHO-K1 or Raji cells).[6][9]

-

Human PD-L1 Inhibitor IV: Test compound at various concentrations.

-

Control Antibodies: Anti-PD-L1 antibody (positive control) and Isotype control antibody (negative control).

-

Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Reagents: Luciferase assay substrate (e.g., ONE-Step™ Luciferase reagent).[9]

-

Equipment: 96-well white, clear-bottom microplate, CO2 incubator (37°C, 5% CO2), luminometer.

Experimental Workflow

Step-by-Step Procedure

Day 1: Seeding of Target Cells

-

Culture the PD-L1 expressing target cells to reach logarithmic growth phase.

-

Harvest the cells and adjust the cell density to 2 x 10^5 cells/mL in culture medium.

-

Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom microplate.[9]

-

Include wells for "Cell-Free Control" which will only contain medium for background luminescence measurement.[9]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[9]

Day 2: Co-culture, Treatment, and Readout

-

Prepare Inhibitor Dilutions: Prepare a 2x serial dilution of the this compound and control antibodies in assay medium.

-

Prepare Effector Cells: Harvest the PD-1/NFAT-Luc Jurkat cells and resuspend them in assay medium at a density of 4 x 10^6 cells/mL.

-

Treatment:

-

Carefully remove the medium from the wells containing the target cells.

-

Add 50 µL of the 2x inhibitor dilutions or control antibodies to the appropriate wells.

-

Add 50 µL of the Jurkat cell suspension (200,000 cells/well) to each well containing target cells and inhibitors. The final effector to target (E:T) ratio will be 10:1.

-

For "Jurkat alone" control wells, add 50 µL of Jurkat cells to wells with 50 µL of medium (without target cells).

-

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[9]

-

Luminescence Reading:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase reagent to each well.[9]

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a microplate luminometer.

-

Data Presentation and Analysis

The primary readout of this assay is the relative light units (RLU) generated by the luciferase reporter. The data should be organized in a clear, tabular format for easy comparison between different treatment conditions.

Table 1: Raw Luminescence Data (RLU)

| Treatment Group | Concentration | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |

| Untreated Control | - | 15,000 | 16,500 | 15,750 |

| Isotype Control | 10 µg/mL | 14,800 | 16,200 | 15,500 |

| PD-L1 Inhibitor IV | 0.1 µM | 35,000 | 36,500 | 35,750 |

| PD-L1 Inhibitor IV | 1 µM | 85,000 | 88,000 | 86,500 |

| PD-L1 Inhibitor IV | 10 µM | 150,000 | 155,000 | 152,500 |

| Anti-PD-L1 Ab | 10 µg/mL | 160,000 | 165,000 | 162,500 |

| Jurkat Alone | - | 1,200 | 1,350 | 1,275 |

| Cell-Free Control | - | 500 | 550 | 525 |

Table 2: Data Analysis and Interpretation

| Treatment Group | Concentration | Mean RLU | Std. Deviation | % T-cell Activation |

| Untreated Control | - | 15,750 | 750 | 10.2% |

| Isotype Control | 10 µg/mL | 15,500 | 700 | 10.0% |

| PD-L1 Inhibitor IV | 0.1 µM | 35,750 | 750 | 23.1% |

| PD-L1 Inhibitor IV | 1 µM | 86,500 | 1,500 | 55.8% |

| PD-L1 Inhibitor IV | 10 µM | 152,500 | 2,500 | 98.4% |

| Anti-PD-L1 Ab | 10 µg/mL | 162,500 | 2,500 | 104.8% |

| Jurkat Alone | - | 1,275 | 75 | 0.8% |

| Cell-Free Control | - | 525 | 25 | 0.3% |

Calculation for % T-cell Activation:

% Activation = [(RLU_sample - RLU_background) / (RLU_max_signal - RLU_background)] * 100

-

RLU_sample: RLU from the well with the test compound.

-

RLU_background: RLU from the "Untreated Control" wells.

-

RLU_max_signal: RLU from the positive control (e.g., Anti-PD-L1 Ab) that gives the highest signal.

Logical Relationships of Assay Components

The successful execution and interpretation of this assay depend on the interplay between its various components. The Jurkat T-cells provide the responsive element (TCR and PD-1), while the engineered target cells present the necessary stimuli (TCR activator and PD-L1). The PD-L1 inhibitor acts as the modulator of this interaction, and the luciferase reporter system serves as the quantitative readout.

References

- 1. invivogen.com [invivogen.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. intellicyt.com [intellicyt.com]

- 6. invivogen.com [invivogen.com]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Application Note & Protocol: High-Throughput Screening of Human PD-L1 Inhibitors using an In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] Many cancer cells exploit this pathway to evade the host's immune system by overexpressing PD-L1, which upon binding to PD-1 on activated T-cells, leads to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity.[3][4] The blockade of the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[3][4] This has spurred the development of novel therapeutic agents, including small molecules and antibodies, that can disrupt this immune checkpoint. High-throughput screening (HTS) assays are essential for identifying and characterizing novel inhibitors of the PD-1/PD-L1 pathway from large compound libraries.[5][6]

This application note provides a detailed protocol for a robust, cell-based in vitro assay designed for the high-throughput screening of human PD-L1 inhibitors. The assay utilizes a co-culture system of two engineered cell lines: a PD-1 effector cell line and a PD-L1 expressing antigen-presenting cell (APC) line. The PD-1 effector cells contain a reporter gene, such as luciferase, under the control of a T-cell activation-responsive promoter (e.g., NFAT response element).[7][8][9] Engagement of the T-cell receptor (TCR) on the effector cells by the APCs leads to reporter gene expression. However, the simultaneous interaction of PD-1 with PD-L1 inhibits this signal.[7][10] Inhibitors of the PD-1/PD-L1 interaction will restore the reporter signal, providing a quantitative measure of their activity.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a key negative regulator of the adaptive immune response. When PD-L1, expressed on antigen-presenting cells or tumor cells, binds to the PD-1 receptor on activated T-cells, it initiates a signaling cascade that suppresses T-cell function.[1][3] This inhibitory signal is primarily mediated by the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) and CD28 signaling pathways.[3] The net result is a dampening of T-cell proliferation, cytokine release, and cytotoxic activity, allowing tumors to evade immune surveillance.[2][3]

Caption: PD-1/PD-L1 Signaling Pathway

Experimental Workflow

The high-throughput screening workflow is designed for efficiency and automation-friendliness. It begins with the seeding of the PD-L1 expressing APCs into a 384-well plate. Following cell adherence, the test compounds and control inhibitors are added. Subsequently, the PD-1 effector cells are introduced to initiate the co-culture. After an incubation period to allow for cell-cell interaction and reporter gene expression, a luciferase substrate is added, and the resulting luminescence is measured. The signal intensity directly correlates with the inhibition of the PD-1/PD-L1 interaction.

Caption: HTS Experimental Workflow

Data Presentation

Quantitative data from the high-throughput screen should be summarized for clear interpretation and comparison of inhibitor potency and assay performance.

| Parameter | Control Antibody (IC50) | Test Compound 1 (IC50) | Test Compound 2 (IC50) | Assay Performance |

| IC50 (nM) | 15.2 | 87.5 | >10,000 | N/A |

| Maximal Inhibition (%) | 98.2 | 95.1 | 10.3 | N/A |

| Minimal Inhibition (%) | 0.5 | 1.2 | 0.8 | N/A |

| Signal to Background (S/B) | N/A | N/A | N/A | 12.5 |

| Z'-factor | N/A | N/A | N/A | 0.78 |

Experimental Protocols

Materials and Reagents:

-

PD-1/NFAT Reporter Jurkat Cells (Effector Cells)

-

PD-L1 Expressing CHO-K1 Cells (APC/Target Cells)

-

Assay Medium: RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Control Inhibitor: Anti-human PD-L1 neutralizing antibody

-

Test Compounds

-

384-well white, solid-bottom assay plates

-

Luciferase reporter assay substrate

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Preparation:

-

Culture PD-L1 expressing CHO-K1 cells and PD-1/NFAT Reporter Jurkat cells according to the supplier's recommendations.

-

On the day of the assay, harvest the PD-L1 CHO-K1 cells using trypsin, wash, and resuspend in assay medium to a concentration of 2 x 10^5 cells/mL.

-

Harvest the PD-1/NFAT Jurkat cells, wash, and resuspend in assay medium to a concentration of 1 x 10^6 cells/mL.

-

-

Assay Procedure:

-

Dispense 25 µL of the PD-L1 CHO-K1 cell suspension into each well of a 384-well assay plate (5,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell adherence.

-

Prepare serial dilutions of the test compounds and the control anti-PD-L1 antibody in assay medium.

-

Add 5 µL of the diluted compounds or control antibody to the respective wells. For "no inhibition" controls, add 5 µL of assay medium.

-

Add 20 µL of the PD-1/NFAT Jurkat cell suspension to each well (20,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

-

-

Signal Detection:

-

Equilibrate the assay plate and the luciferase substrate to room temperature.

-

Prepare the luciferase substrate according to the manufacturer's instructions.

-

Add 50 µL of the prepared luciferase substrate to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) Where:

-

RLU_sample is the relative light unit from a well with a test compound.

-

RLU_min is the average RLU from the "no inhibition" control wells.

-

RLU_max is the average RLU from the "maximal inhibition" control wells (with saturating concentration of control antibody).

-

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the Z'-factor to assess the quality of the assay for HTS: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where:

-

SD_max and SD_min are the standard deviations of the maximal and minimal inhibition controls, respectively.

-

Mean_max and Mean_min are the means of the maximal and minimal inhibition controls, respectively. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

-

This application note provides a comprehensive guide for establishing and performing a high-throughput in vitro assay to screen for inhibitors of the human PD-1/PD-L1 interaction. The described cell-based reporter assay is robust, scalable, and amenable to automation, making it an ideal platform for the discovery of novel immunotherapies targeting this critical immune checkpoint. Careful execution of the protocol and rigorous data analysis will enable the identification and characterization of promising lead compounds for further drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput screening identifies ibuprofen as an sEV PD-L1 inhibitor for synergistic cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. amsbio.com [amsbio.com]

- 9. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]

Application of Human PD-L1 Inhibitor IV in a Mixed Lymphocyte Reaction (MLR) Assay

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lymphocyte Reaction (MLR) is a fundamental in vitro assay that models the initial stages of an adaptive immune response. It assesses the proliferation and activation of T cells in response to allogeneic (genetically different) cells. This assay has become a cornerstone in immuno-oncology for evaluating the functional activity of immune checkpoint inhibitors, such as antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis.[1][2][3][4]

PD-L1, expressed on antigen-presenting cells (APCs) and many tumor cells, interacts with the PD-1 receptor on activated T cells, delivering an inhibitory signal that dampens T cell activation and proliferation.[5][6][7] By blocking this interaction, PD-L1 inhibitors can reinvigorate T cell responses. The MLR provides a robust and physiologically relevant platform to quantify the potency and efficacy of these inhibitors.[4][8][9]

These application notes provide detailed protocols for utilizing a human PD-L1 inhibitor (referred to as "Inhibitor IV") in both one-way and two-way MLR assays, complete with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Principle of the MLR Assay

The MLR assay co-cultures immune cells from two different donors. The genetic differences, particularly in the Human Leukocyte Antigen (HLA) system, are recognized by T cells, leading to their activation, proliferation, and cytokine secretion.[1]

-

One-Way MLR: In this setup, the "stimulator" cells from one donor are treated (e.g., with irradiation or mitomycin-C) to prevent their proliferation. This ensures that the measured proliferation is solely from the "responder" T cell population of the second donor. This format is ideal for detailed mechanistic studies and potency assays.[1][4]

-

Two-Way MLR: This involves co-culturing peripheral blood mononuclear cells (PBMCs) from two donors without treating either population. This results in bidirectional proliferation and provides a more comprehensive, albeit less controlled, measure of allogeneic reactivity.[1][2]

The addition of a PD-L1 inhibitor is expected to block the PD-1/PD-L1 checkpoint, leading to an enhanced T cell response, which can be measured by increased proliferation, expression of activation markers (e.g., CD25), and production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).[1][8][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and the general experimental workflow for an MLR assay.

Caption: PD-1/PD-L1 signaling pathway and inhibitor blockade.

Caption: Experimental workflow for an MLR assay.

Experimental Protocols

Materials and Reagents

-

Human PBMCs from at least two healthy, unrelated donors

-

Human PD-L1 Inhibitor IV (or other test article)

-

Isotype control antibody

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Ficoll-Paque™ PLUS

-

Phosphate Buffered Saline (PBS)

-

Cell proliferation dye (e.g., CFSE or similar)

-

Human CD4+ T cell and/or monocyte isolation kits

-

Reagents for dendritic cell (DC) generation (GM-CSF, IL-4) and maturation (LPS)[10]

-

96-well round-bottom culture plates

-

Reagents for endpoint analysis (e.g., flow cytometry antibodies, ELISA kits)

Protocol 1: One-Way MLR using CD4+ T Cells and Monocyte-Derived Dendritic Cells (mDCs)

This protocol provides a highly controlled system to measure the response of CD4+ T cells.

Day -7 to -1: Generation and Maturation of mDCs (Stimulator Cells)

-

Isolate monocytes from PBMCs of Donor A using a monocyte isolation kit.

-

Culture monocytes in complete RPMI medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days to generate immature DCs.

-

On day 6, induce DC maturation by adding a maturation stimulus (e.g., LPS at 100 ng/mL) and incubate for an additional 24 hours.[10]

Day 0: Assay Setup

-

Prepare Responder Cells: Isolate CD4+ T cells from PBMCs of Donor B using a CD4+ T cell isolation kit. Label the T cells with a proliferation dye (e.g., CFSE) according to the manufacturer's protocol. This allows for tracking of cell division by flow cytometry.[1]

-

Prepare Stimulator Cells: Harvest the mature mDCs from Donor A. Inactivate the mDCs by irradiation (e.g., 30 Gy) or treatment with Mitomycin-C (e.g., 50 µg/mL for 30 minutes) to prevent their proliferation. Wash the cells thoroughly afterward.

-

Plate Cells: Resuspend responder and stimulator cells in complete RPMI. Add the cells to a 96-well round-bottom plate. A common ratio is 3:1 of CD4+ T cells to mDCs.[1]

-

Add Inhibitor: Add serial dilutions of this compound and controls (isotype control, no-treatment control) to the appropriate wells.

-

Incubate: Culture the plate for 3-6 days at 37°C in a 5% CO₂ incubator.[8]

Day 3-6: Endpoint Analysis

-

Supernatant Collection: Carefully collect supernatant from each well for cytokine analysis (e.g., ELISA or Cytometric Bead Array for IFN-γ, TNF-α).[1]

-

Cell Staining: Harvest cells and stain with fluorescently-labeled antibodies for surface markers, such as CD4 and the activation marker CD25.

-

Flow Cytometry: Acquire samples on a flow cytometer. Analyze the data by gating on the CD4+ T cell population to assess proliferation (CFSE dilution) and CD25 expression.

Protocol 2: Two-Way MLR using PBMCs

This protocol is simpler and higher-throughput, using total PBMCs from both donors.

Day 0: Assay Setup

-

Prepare Cells: Isolate PBMCs from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

-

Optional Labeling: To distinguish proliferation from each donor, label each PBMC population with a different proliferation dye (e.g., Donor A with CFSE, Donor B with a violet proliferation dye).[2] If total proliferation is the only readout, labeling one or both populations is still recommended to track division.

-

Plate Cells: Resuspend PBMCs from each donor in complete RPMI. Add cells from both donors to a 96-well round-bottom plate at a 1:1 ratio.[1]

-

Add Inhibitor: Add serial dilutions of this compound and controls to the wells.

-

Incubate: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[1]

Day 5-7: Endpoint Analysis

-

Supernatant Collection: Collect supernatant for cytokine analysis.

-

Cell Staining & Analysis: Harvest cells, stain for T cell markers (CD4, CD8) and activation markers (CD25), and analyze by flow cytometry to determine the percentage of proliferated cells within each T cell subset.

Data Presentation and Expected Results

Table 1: Recommended Cell Concentrations for MLR Assays

| Assay Type | Responder Cells | Stimulator Cells | Responder:Stimulator Ratio | Total Cells per Well (96-well plate) |

|---|---|---|---|---|

| One-Way | CD4+ T Cells | Irradiated mDCs | 3:1 | 1.5 x 10⁵ T cells + 0.5 x 10⁵ mDCs |

| Two-Way | PBMCs (Donor A) | PBMCs (Donor B) | 1:1 | 1 x 10⁵ (A) + 1 x 10⁵ (B) |

Table 2: Example Dose-Response Data for PD-L1 Inhibitor IV in a One-Way MLR

| Inhibitor IV Conc. (µg/mL) | T Cell Proliferation (% of Max) | IFN-γ Secretion (pg/mL) | CD25 Expression on CD4+ T cells (%) |

|---|---|---|---|

| 0 (No Treatment) | 35 ± 5% | 850 ± 120 | 62 ± 2% |

| 0.01 | 45 ± 6% | 1100 ± 150 | 65 ± 3% |

| 0.1 | 68 ± 8% | 2500 ± 300 | 70 ± 4% |

| 1 | 85 ± 10% | 4200 ± 450 | 73 ± 3% |

| 10 | 92 ± 9% | 4500 ± 500 | 74 ± 2% |

| Isotype Control (10 µg/mL) | 38 ± 4% | 900 ± 130 | 63 ± 3% |

| T cells alone | <5% | <100 | 22 ± 9% |

Data are representative and presented as Mean ± SEM. Actual values will depend on donor pairing and specific inhibitor potency.

The addition of a PD-1/PD-L1 inhibitor is expected to induce a concentration-dependent increase in T cell activation markers, cytokine production, and proliferation.[1][8] For example, a significant increase in CD25 expression on T cells co-cultured with DCs is a common indicator of a positive response.[8] Similarly, a dose-dependent increase in the release of cytokines like IFN-γ and TNF-α indicates enhanced T cell activation.[1]

Troubleshooting and Considerations

-

High Background in Controls: This may be due to pre-activated T cells or suboptimal cell culture conditions. Ensure cells are handled gently and rested if necessary before the assay.

-

Low Proliferation: The degree of HLA mismatch between donors is a critical factor. Using donors with highly mismatched HLA alleles will typically yield a stronger response.[1]

-

Variability between Donors: Immune responses are highly individual. It is crucial to test several donor pairs to ensure the observed effects of the inhibitor are not donor-specific.[8]

-

Kinetics of PD-L1 Expression: In conventional MLRs, the number of PD-L1-expressing cells can decrease over the culture period, potentially underestimating the effect of the inhibitor.[11][12] For some applications, a modified "two-round" MLR, where fresh stimulator cells are added during a second stimulation, may be beneficial to maintain high PD-L1 expression.[11]

References

- 1. sartorius.com [sartorius.com]

- 2. selectscience.net [selectscience.net]

- 3. info.edifydigitalmedia.com [info.edifydigitalmedia.com]

- 4. marinbio.com [marinbio.com]

- 5. blog.crownbio.com [blog.crownbio.com]

- 6. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]

- 7. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]

- 10. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]

- 11. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes: Utilizing Human PD-L1 Inhibitor IV in Primary T-Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key immune checkpoint proteins that regulate T-cell activation and tolerance.[1] In cancer, tumor cells often overexpress PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and immune evasion.[2][3] Therapeutic agents, such as human PD-L1 inhibitor IV, that block the PD-1/PD-L1 interaction can reinvigorate anti-tumor immune responses by restoring T-cell function.[3] A primary T-cell proliferation assay is a critical in vitro method to evaluate the potency and efficacy of such inhibitors.[4][5] This document provides detailed application notes and protocols for conducting a primary T-cell proliferation assay using a human PD-L1 inhibitor.

Principle of the Assay

This assay measures the ability of a human PD-L1 inhibitor to enhance T-cell proliferation in a co-culture system. The assay typically involves co-culturing primary human T-cells with antigen-presenting cells (APCs) or target cells that express PD-L1.[6][7] In the presence of T-cell receptor (TCR) stimulation, the interaction between PD-1 on T-cells and PD-L1 on APCs/target cells delivers an inhibitory signal, suppressing T-cell proliferation.[8][9] The addition of a PD-L1 inhibitor blocks this interaction, leading to increased T-cell activation and proliferation, which can be quantified using various methods.[7][8]

Key Applications

-

Potency Testing: Determine the EC50 values of novel PD-L1 inhibitors.[8]

-

Mechanism of Action Studies: Elucidate how PD-L1 blockade enhances T-cell responses.

-

Screening Campaigns: Identify lead candidates from a library of potential inhibitors.

-

Combination Therapy Evaluation: Assess the synergistic effects of PD-L1 inhibitors with other anti-cancer agents.

Experimental Design Considerations

-

Source of T-cells: Primary human T-cells can be isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.[6] The use of primary cells provides a more physiologically relevant model compared to cell lines.[5]

-

Source of PD-L1 Expressing Cells:

-

Engineered Cell Lines: Cell lines such as CHO-K1 or Raji can be engineered to overexpress human PD-L1 and a TCR activator.[4][6][10] This provides a consistent and reproducible source of target cells.

-

Tumor Cell Lines: Certain tumor cell lines endogenously express PD-L1. Expression can often be enhanced by stimulation with interferon-gamma (IFN-γ).[11][12]

-

Autologous Dendritic Cells (DCs): For a more patient-specific model, monocyte-derived DCs can be used as APCs.[13]

-

-

T-cell Stimulation: T-cell activation can be achieved through various methods:

-

Anti-CD3/Anti-CD28 antibodies: Plate-bound or bead-conjugated antibodies can provide a strong and consistent TCR signal.[2][14]

-

Superantigens: Staphylococcal enterotoxin B (SEB) can effectively crosslink TCR and MHC class II molecules.[14]

-

Antigen-specific stimulation: In recall assays, PBMCs from antigen-exposed individuals can be re-stimulated with the specific antigen.[2]

-

-

Proliferation Readouts:

-

CFSE or other proliferation dyes: These dyes are diluted with each cell division, and the reduction in fluorescence intensity can be measured by flow cytometry.[15]

-

[3H]-Thymidine incorporation: Measures the uptake of radiolabeled thymidine during DNA synthesis in proliferating cells.[15]

-

Flow cytometry for activation markers: Increased expression of markers like CD25 and Ki-67 can indicate T-cell activation and proliferation.[7][16]

-

Cytokine quantification: Measuring the secretion of cytokines like IL-2 and IFN-γ using ELISA or cytometric bead arrays serves as an indirect measure of T-cell activation.[15][17]

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for a T-cell proliferation assay.

Caption: PD-1/PD-L1 signaling pathway and inhibitor action.

Caption: Experimental workflow for T-cell proliferation assay.

Detailed Experimental Protocols